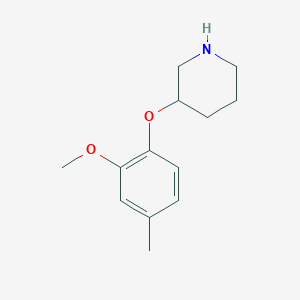

2-Methoxy-4-methylphenyl 3-piperidinyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methoxy-4-methylphenyl 3-piperidinyl ether” is a chemical compound with the molecular formula C13H19NO2 . It is also known as "3-(2-Methoxy-4-methylphenoxy)-piperidine" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H19NO2.ClH/c1-10-3-4-12 (13 (9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H . This code represents the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Metabolic Conversion and Excretion Studies

Studies have shown that aromatic compounds, when metabolized, can undergo methylation, leading to the excretion of methylated products. This process has been observed in human subjects following the administration of catechols, highlighting the metabolic transformation of aromatic compounds and the potential role of methylation in detoxification pathways. This information could be crucial for understanding the metabolism and excretion mechanisms of related compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Smith & Bennett, 1958).

Synthesis and Chemical Properties

Research on the synthesis and structural revision of novel fungal diaryl ethers has contributed to the understanding of complex organic molecules and their synthesis pathways. Such studies are essential for the development of synthetic methodologies that can be applied to a wide range of chemical compounds, including this compound (Cannon et al., 1971).

Protective Groups in Organic Synthesis

Methoxyphenylmethyl ethers, including those related to this compound, are widely used as protecting groups for alcohols in organic synthesis. The development of efficient deprotection methods catalyzed by FeCl3 has been reported, which is significant for the synthesis and purification of complex organic molecules (Sawama et al., 2015).

Photoreagents for Protein Crosslinking

Nitrophenyl ethers, including analogs of this compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a reactive platform for the development of bifunctional reagents, which can be utilized in biochemical research to study protein interactions and functions (Jelenc et al., 1978).

Molecular Structure and Crystallography

Research on the synthesis and molecular structure of compounds related to this compound, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, provides insights into the crystallographic and molecular properties of these compounds. Such studies are crucial for understanding the structural basis of molecular interactions and reactivity (Khan et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINQIODVYMPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCNC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)